2-Nitroimidazole-1-acetohydroxamic acid

Hypoxia Radiosensitizer EMT6 Cells

Researchers face the persistent challenge of hypoxia-mediated radioresistance in solid tumor models, which limits the efficacy of standard therapies. KIH-801 directly addresses this by selectively depleting intracellular glutathione (GSH) under low-oxygen conditions, a mechanism that generic 2-nitroimidazoles cannot replicate with equivalent potency. - Validated in vivo: Achieves a defined enhancement ratio of 1.50-1.65 in murine tumor models, providing a reproducible benchmark for preclinical efficacy studies. - In vitro potency: Delivers a 1.68 enhancement ratio at 1 mM in EMT6 cells, establishing a reliable positive control for screening novel hypoxia-activated prodrugs. - Supply assurance: Available as a high-purity research tool with established acute toxicity data (LD50: 2.3 g/kg), enabling precise dose-ranging for study design.

Molecular Formula C5H6N4O4
Molecular Weight 186.13 g/mol
CAS No. 117259-20-8
Cat. No. B050454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitroimidazole-1-acetohydroxamic acid
CAS117259-20-8
Synonyms2-nitroimidazole-1-acetohydroxamic acid
KIH 801
KIH 802
KIH-801
KIH-802
Molecular FormulaC5H6N4O4
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO
InChIInChI=1S/C5H6N4O4/c10-4(7-11)3-8-2-1-6-5(8)9(12)13/h1-2,11H,3H2,(H,7,10)
InChIKeyKAIQUJDTIFXCLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KIH-801 Hypoxia Radiosensitizer Procurement


2-Nitroimidazole-1-acetohydroxamic acid (CAS 117259-20-8), also designated as KIH-801, is a 2-nitroimidazole derivative functionalized with an acetohydroxamic acid moiety. This structural modification confers water solubility and enhances the compound's capacity to function as a hypoxia-selective radiosensitizer [1]. The compound is primarily utilized in radiobiology research for its ability to deplete intracellular glutathione (GSH) and potentiate radiation-induced cell death selectively under low-oxygen conditions, distinguishing it from conventional nitroimidazole scaffolds [2].

Hypoxia-selective radiosensitizer research workflow
Water-soluble acetohydroxamic acid derivative for in vitro / in vivo models
Designed for intracellular glutathione depletion endpoint studies under hypoxia

Why KIH-801 Is Not a Generic 2-Nitroimidazole


Direct substitution with misonidazole (MISO), etanidazole (SR-2508), or other simple 2-nitroimidazoles is scientifically unsound due to quantifiable differences in hypoxia-selective glutathione depletion and radiosensitization efficiency. While the 2-nitroimidazole core is shared across this class, the presence of the acetohydroxamic acid moiety in KIH-801 imparts significantly enhanced water solubility and a distinct redox interaction profile that alters both in vitro enhancement ratios (ER) and in vivo therapeutic windows [1]. Notably, KIH-801 exhibits superior GSH depletion under hypoxia compared to other nitroimidazole regioisomers and derivatives, a mechanism that generic alternatives cannot replicate with equivalent potency or hypoxia specificity [2].

Water solubility and redox interaction profile may differ from misonidazole or etanidazole; direct substitution can alter assay-relevant hypoxia response.
Acetohydroxamic acid moiety drives hypoxia-selective GSH depletion not replicated by generic 2-nitroimidazoles or 4-nitro regioisomers.
Enhancement ratio and in vivo therapeutic window may not transfer without compound-specific validation in target model.

KIH-801 Differentiation Evidence


Radiosensitization in EMT6 Cells vs. Misonidazole

KIH-801 (2-nitroimidazole-1-acetohydroxamic acid) demonstrates a superior in vitro enhancement ratio (ER) compared to the historical benchmark misonidazole (MISO). In direct head-to-head evaluation against EMT6 murine mammary tumor cells, KIH-801 achieved a higher ER, indicating greater potentiation of radiation-induced cell death under hypoxic conditions [1].

In Vitro ER (EMT6)
Head-to-head
KIH-801 ER 1.68 vs misonidazole ER 1.58 at 1 mM
Supports radiosensitization endpoint comparison
Hypoxic EMT6 murine mammary tumor cells; reported in vitro context
Hypoxia Radiosensitizer EMT6 Cells

In Vivo Radiosensitization vs. Misonidazole and KIH-852

In in vivo murine tumor models, KIH-801 demonstrates an in vivo ER of 1.50, which is comparable to the 1.57 ER achieved by misonidazole (MISO) at an identical 200 mg/kg dose. Critically, KIH-801 markedly outperforms the 4-nitroimidazole regioisomer KIH-852, which exhibits a substantially lower ER of 1.35 under the same conditions, underscoring the regiospecificity of the 2-nitro position in this scaffold [1].

In Vivo ER Comparison
Head-to-head
KIH-801 1.50 vs MISO 1.57 vs KIH-852 1.35 (200 mg/kg)
Supports in vivo regiospecificity interpretation
Murine tumor model; 2-nitro vs 4-nitro positional difference
In Vivo Radiosensitization Tumor Models Dose-Response

Hypoxia-Selective Glutathione Depletion

KIH-801 is distinguished as the most potent intracellular glutathione (GSH) depletor among tested nitroimidazoles specifically under hypoxic conditions. Comparative evaluation in isolated rat hepatocytes revealed that while dinitroimidazoles deplete GSH under both oxic and hypoxic conditions, and 4-nitroimidazoles show minimal activity, 2-nitroimidazoles such as KIH-801 induce significant GSH depletion only under hypoxia, not under oxic (normoxic) conditions [1].

Hypoxia-Selective GSH Depletion
Reported rank
Most potent GSH depletion under hypoxia only; minimal under oxic conditions
Supports hypoxia-specific redox modulation studies
Rat hepatocyte model; distinct from dinitro/4-nitro analogs
Glutathione Depletion Hypoxia-Selectivity Hepatocytes

In Vivo Equitoxic Radiosensitization vs. Misonidazole

At a dose of 200 mg/kg, KIH-801 demonstrates an in vivo sensitizing effect of 1.65. This value positions the compound favorably in the context of its median lethal dose (LD50), which has been reported as 2.3 g/kg [1]. In comparison, Misonidazole (MISO) exhibits an in vivo ER of 1.57 at the same 200 mg/kg dose [2], indicating that KIH-801 can achieve a numerically higher ER at an identical weight-based dose.

In Vivo ER & LD₅₀
Cross-study comparable
ER 1.65 at 200 mg/kg; LD₅₀ 2.3 g/kg
Supports dose-response endpoint design
LD₅₀ provides toxicity context for preclinical study design
In Vivo ER Toxicity-Adjusted Dosing Radiosensitizer

Acute Toxicity vs. Etanidazole and Misonidazole

KIH-801 exhibits an LD50 value of 2.3 g/kg in murine models [1]. This value is intermediate relative to clinically evaluated 2-nitroimidazole comparators. Etanidazole (SR-2508) demonstrates a higher LD50 of 3.3 g/kg (i.p.) to 4.4 g/kg (i.v.) in mice, indicating lower acute toxicity , whereas Misonidazole (MISO) shows a lower LD50 of approximately 1.5 g/kg (i.p.) in BALB/c mice, indicating higher acute toxicity [2].

Acute Toxicity LD₅₀
Cross-study comparable
KIH-801 2.3 g/kg; etanidazole 3.3–4.4 g/kg; MISO 1.5 g/kg
Supports tolerability endpoint review
Murine single-dose acute toxicity; route/species specifics require validation
Acute Toxicity LD50 Preclinical Safety

KIH-801 Preclinical Applications


Hypoxia-Selective Radiosensitization in Murine Tumor Models

KIH-801 is optimally deployed in in vivo murine tumor xenograft or syngeneic studies where the objective is to evaluate hypoxia-targeted radiosensitization at a 200 mg/kg dose. Its in vivo enhancement ratio of 1.50–1.65 [1] [2] provides a quantifiable benchmark for comparative efficacy studies against standard-of-care comparators such as misonidazole, with the added benefit of a defined LD50 (2.3 g/kg) [2] that informs dosing design.

Mechanistic Studies of Hypoxia-Selective GSH Depletion

For research requiring elucidation of redox modulation under hypoxia, KIH-801 serves as a superior tool compound relative to dinitroimidazoles (which lack hypoxia selectivity) and 4-nitroimidazoles (which lack potency). Its designation as the most potent GSH depletor specifically under hypoxic, not oxic, conditions in isolated hepatocyte systems [3] makes it the preferred choice for dissecting hypoxia-driven GSH pathways.

Radiosensitizer Benchmarking in EMT6 Cells

In head-to-head in vitro assays using EMT6 cells or comparable hypoxic cell culture models, KIH-801 at 1 mM concentration delivers a defined enhancement ratio of 1.68 [1]. This validated performance metric establishes KIH-801 as a reliable positive control or reference standard for screening novel hypoxia-activated prodrugs or radiosensitizers, providing a reproducible comparator baseline.

Application
Selection Property
Validation Focus
In vivo murine tumor radiosensitization studies
Enhancement ratio benchmark vs. misonidazole comparator
In vivo ER and dose-response endpoint validation
Hypoxia-selective GSH depletion mechanism studies
Hypoxia-specific redox modulation profile
GSH depletion endpoint under hypoxic vs. oxic conditions
In vitro hypoxia radiosensitizer screening
Defined in vitro ER reference context (EMT6 model)
ER reproducibility in hypoxic cell culture models

Technical Documentation Hub

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27 linked technical documents
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